3-Ethyl-3,5-dimethylheptane
Description
Contextualization of Branched Alkanes in Hydrocarbon Research
Hydrocarbon research has long recognized the importance of branched alkanes. Unlike their linear counterparts, the branching in their carbon chains leads to significant differences in properties such as boiling point and viscosity. uc3m.es For instance, increased branching tends to lower the boiling point of an alkane. uc3m.es This is because the more compact, spherical shape of branched alkanes reduces the surface area available for intermolecular forces, specifically London dispersion forces. uc3m.es
Branched alkanes are significant components of gasoline and diesel fuels, influencing their combustion characteristics and efficiency. copernicus.org Research into branched alkanes is also driven by their role in the production of lubricants and polymers. novapublishers.com The controlled synthesis and characterization of specific branched alkane isomers are crucial for developing fuels with improved performance and for creating novel materials with tailored properties.
The Role of Molecular Architecture in Advanced Chemical Sciences
For branched alkanes, the specific placement and type of alkyl groups (the "branches") determine the molecule's stability and reactivity. researchgate.net For example, highly branched alkanes are often more thermodynamically stable than their linear isomers. researchgate.net This increased stability is attributed to factors such as the stabilizing effects of geminal sigma-to-sigma* delocalization. researchgate.net The precise control over molecular architecture allows for the development of materials with unique properties, such as polymers with specific flexibilities or liquids with desired viscosities. wisdomlib.orgacs.org
Research Trajectories for Complex Branched Alkanes
Current research on complex branched alkanes is following several key trajectories. One major area of focus is the development of new catalytic systems for the selective synthesis of specific isomers. novapublishers.com This includes the transformation of linear alkanes into branched ones, a process of significant industrial importance for improving fuel quality. novapublishers.com
Another active area of research involves understanding the behavior of complex branched alkanes in various environments, such as in the formation of secondary organic aerosols in the atmosphere. copernicus.org The branching structure of these alkanes influences their volatility and reactivity, which in turn affects their environmental impact. copernicus.org Furthermore, there is ongoing investigation into the properties of "extremely branched alkanes," pushing the limits of steric crowding to understand the fundamental principles of chemical bonding and stability. researchgate.net The synthesis and study of these highly complex molecules provide valuable data for refining theoretical models of molecular structure and behavior. plymouth.ac.uk
Compound Data: 3-Ethyl-3,5-dimethylheptane
Structure
3D Structure
Properties
CAS No. |
61868-37-9 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3-ethyl-3,5-dimethylheptane |
InChI |
InChI=1S/C11H24/c1-6-10(4)9-11(5,7-2)8-3/h10H,6-9H2,1-5H3 |
InChI Key |
FQOCKNRDCVODKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)(CC)CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Ethyl 3,5 Dimethylheptane and Analogous Structures
Chemo-catalytic Synthesis Routes
Chemo-catalytic methods offer versatile and scalable routes to highly branched alkanes. These approaches often involve the formation of carbon-carbon bonds and skeletal rearrangement of hydrocarbon chains to achieve the desired intricate structures.
Alkylation Reactions in Highly Branched Alkane Synthesis
Alkylation is a fundamental process in the synthesis of branched alkanes, involving the reaction of an alkane with an alkene to form a larger, more branched alkane. wikipedia.org In the context of petroleum refining, isobutane (B21531) is commonly alkylated with light alkenes like propene and butene to produce "alkylate," a mixture rich in high-octane isoheptane and isooctane. wikipedia.org This process is typically catalyzed by strong liquid acids such as sulfuric acid or hydrofluoric acid, or increasingly, by solid acid catalysts like zeolites. wikipedia.orgrsc.org
The synthesis of a specific molecule like 3-Ethyl-3,5-dimethylheptane would require a more targeted approach. A plausible, though not commonly practiced, synthetic route could involve the Grignard reaction. For instance, the reaction of a suitable Grignard reagent with a ketone, followed by dehydration and hydrogenation, can yield a highly branched alkane. plymouth.ac.uk Another approach involves the alkylation of 1,3-dithiane (B146892) with a suitable α,ω-dibromoalkane, followed by bisalkylation and desulfurization to furnish the desired long-chain branched alkane. nih.gov
Table 1: Comparison of Alkylation Strategies for Branched Alkane Synthesis
| Method | Reactants | Catalyst/Reagent | Key Features | Challenges |
| Industrial Alkylation | Isobutane + Light Alkenes | H₂SO₄, HF, Solid Acids (Zeolites) | High-octane gasoline production. wikipedia.org | Produces a complex mixture of isomers. |
| Grignard Synthesis | Ketone + Grignard Reagent | - | Forms a tertiary alcohol intermediate that can be converted to an alkane. plymouth.ac.uk | Multi-step process, potential for side reactions. |
| Dithiane Chemistry | 1,3-Dithiane + Dibromoalkane + Bromoalkane | Raney Nickel (for desulfurization) | Facile three-step synthesis for high-molecular-weight branched alkanes. nih.gov | Use of sulfur-containing reagents. |
| Friedel-Crafts Alkylation | Aromatic compound + Alkyl Halide | Lewis Acid (e.g., AlCl₃) | Primarily for alkylation of aromatic rings, but can be adapted for aliphatic systems. wikipedia.org | Rarely used industrially for alkanes due to catalyst and reagent costs. wikipedia.org |
Fixed-Bed Catalysis for Branched Alkane Production
Fixed-bed catalytic reactors are instrumental in the industrial production of branched alkanes. These systems typically employ solid acid catalysts, such as zeolites, which offer advantages over liquid acid catalysts in terms of reduced corrosion, easier separation of catalyst from the product, and potential for regeneration. rsc.orgresearchgate.net The use of mesoporous solid acid catalysts, with pore diameters between 2 and 50 nm, is particularly promising as they can accommodate bulkier reactant and product molecules, facilitating the synthesis of highly branched structures. ku.edu
In a fixed-bed system, a feedstock of alkanes and alkenes is passed over the catalyst bed under controlled temperature and pressure to promote alkylation and isomerization reactions. The choice of catalyst is critical and can be tailored to favor the formation of specific isomers. For example, zeolites with specific pore structures and acid site densities can influence the product distribution. researchgate.net
Isomerization Processes for Structural Diversification
Isomerization is a key process for increasing the degree of branching in alkanes, thereby improving their octane (B31449) number for use in gasoline. This process transforms straight-chain or lightly branched alkanes into their more highly branched isomers. britannica.com The reaction is typically carried out at elevated temperatures in the presence of a catalyst, such as aluminum chloride or a platinum-supported zeolite.
The mechanism of alkane isomerization over acid catalysts involves the formation of carbenium ion intermediates. tandfonline.com These intermediates can undergo skeletal rearrangements, such as hydride and methyl shifts, to form more stable, branched carbenium ions, which then abstract a hydride from another alkane molecule to yield the final branched alkane product. tandfonline.com The reversibility of skeletal isomerization between n-butenes and isobutene has been studied over various solid acid catalysts, highlighting the dynamic nature of these transformations. capes.gov.brdntb.gov.ua While low temperatures thermodynamically favor the formation of highly branched isomers, higher temperatures are often required to achieve practical reaction rates.
Table 2: Key Parameters in Alkane Isomerization
| Parameter | Effect on Isomerization | Typical Conditions |
| Temperature | Low temperatures favor highly branched isomers thermodynamically, while high temperatures are needed for activation. | 230-300 °C for noble metal catalysts. mdpi.com |
| Catalyst | Solid acid catalysts (e.g., zeolites, sulfated zirconia) provide acid sites for carbenium ion formation. researchgate.net | Pt-ZSM-22, Ni-Mo-SAPO-11. mdpi.com |
| Feedstock | C4-C10 alkanes and cycloalkanes are common feedstocks. google.com | n-hexane, methylcyclopentane. google.com |
| Pressure | Affects reaction rates and catalyst stability. | - |
Specialized Methods for Quaternary Carbon Center Formation
The construction of all-carbon quaternary stereocenters, a key structural feature of this compound, is a significant challenge in organic synthesis due to steric hindrance. pnas.org A variety of specialized synthetic methods have been developed to address this challenge.
Transition metal-catalyzed allylic alkylation is a powerful technique for forming quaternary carbon centers. bohrium.comnih.gov This method can involve the reaction of a prochiral nucleophile with an allyl electrophile in the presence of a chiral catalyst, often based on metals like palladium, copper, or nickel. nih.govnih.gov Another approach is the iron-catalyzed cross-electrophile coupling of tertiary bromides with primary alkyl electrophiles, which proceeds through a biomimetic SH2 mechanism. princeton.edu Furthermore, organoaluminum reagents have been shown to promote nucleophilic substitution at a quaternary carbon stereocenter with complete inversion of configuration. nih.gov The development of enantioselective methods is of particular importance for the synthesis of chiral molecules containing quaternary centers. rsc.orgresearchgate.net
Biocatalytic and Biotechnological Approaches
In recent years, there has been growing interest in developing biological routes for the production of alkanes as biofuels and specialty chemicals. These approaches leverage the metabolic machinery of microorganisms to convert renewable feedstocks into hydrocarbons.
Microbial Biosynthesis of Branched Alkanes
Several microorganisms, particularly cyanobacteria, naturally produce alkanes. nih.govnih.gov The biosynthetic pathway typically involves the reduction of fatty acyl-acyl carrier proteins (ACPs) to fatty aldehydes, followed by the decarbonylation of these aldehydes to form alkanes. nih.govresearchgate.net By engineering the fatty acid biosynthesis pathways of microorganisms like Escherichia coli and Saccharomyces cerevisiae, it is possible to produce a range of alkanes, including branched-chain alkanes. frontiersin.orgnih.govnih.gov
To produce branched-chain alkanes, genes from organisms known to synthesize branched-chain fatty acids, such as Bacillus subtilis, can be introduced into a host organism. nih.gov For example, the overexpression of the branched-chain α-keto acid dehydrogenase complex and β-keto-acyl-ACP synthase III can lead to the formation of branched-chain fatty acid precursors, which are then converted to branched alkanes by the alkane biosynthesis enzymes. frontiersin.org While significant progress has been made, the yields of microbially produced alkanes are often low, and further optimization of these pathways is needed for commercial viability. frontiersin.orgbohrium.com
Table 3: Microbial Systems for Branched Alkane Production
| Organism | Key Genes/Pathways Engineered | Products | Reported Titers |
| Escherichia coli | Heterologous expression of cyanobacterial alkane biosynthesis genes (AAR and ADO). nih.gov Introduction of Bacillus subtilis genes for branched-chain fatty acid synthesis (e.g., FabH2). nih.gov | C13-C17 alkanes and alkenes. nih.gov Even-chain and branched-chain alkanes. nih.gov | >300 mg/L for C13-C17 alkanes/alkenes. frontiersin.org 2-5 mg/L for branched alkanes. frontiersin.org |
| Saccharomyces cerevisiae | Expression of fatty acid α-dioxygenase and aldehyde deformylating oxygenase. nih.gov | C11-C17 aldehydes and alkanes from free fatty acids. nih.gov | - |
| Acinetobacter baylyi ADP1 | Combinatorial expression of aldehyde- and alkane-producing enzymes (e.g., AAR, ADO, CER1). biorxiv.org | Long-chain alkanes from acetate. biorxiv.org | - |
Enzymatic Derivations for Alkane Structural Elucidation
The structural elucidation of highly branched alkanes such as this compound presents a significant analytical challenge, particularly when they are components of complex hydrocarbon mixtures like petroleum. plymouth.ac.uk While instrumental methods like gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools, enzymatic derivations offer a complementary approach for confirming or determining complex structures.
Enzymes, particularly those from the oxygenase family, can exhibit high regio- and stereoselectivity in the functionalization of C-H bonds, which are otherwise chemically inert. For instance, enzymes analogous to methane (B114726) monooxygenase can hydroxylate alkanes at specific positions. acs.org The selective introduction of a functional group, such as a hydroxyl group, at a less sterically hindered or electronically favored position can facilitate structural analysis. The resulting alcohol can be more easily derivatized or analyzed, and its structure provides clues about the original alkane's framework.
In a hypothetical application for elucidating the structure of an unknown branched alkane believed to be this compound, a panel of enzymes could be employed. By observing the specific C-H bonds that are oxidized, researchers can piece together the branching pattern. For example, preferential oxidation at a tertiary C-H bond over a secondary or primary one can help identify branch points. While this approach is not standard for simple alkanes, it holds potential for complex biomarker molecules or components of unresolved complex mixtures (UCMs) in environmental or geochemical samples. plymouth.ac.uk
Modern spectroscopic techniques, however, have become exceptionally powerful for such tasks. Two-dimensional NMR techniques like Double Quantum Filtered Correlation Spectroscopy (DQF-COSY) can be used for the in situ characterization and quantification of branched alkanes within complex mixtures, even when confined within the pores of a catalyst. nih.gov This method allows for the discrimination of different methyl, ethyl, and other alkyl groups based on their connectivity, providing a direct route to structural confirmation without the need for chemical or enzymatic degradation. nih.gov
Optimization and Mechanistic Studies in Synthesis
The controlled synthesis of specific, highly branched alkanes like this compound is of significant interest for producing high-octane gasoline components and for creating analytical standards to identify compounds in petroleum fractions. plymouth.ac.ukresearchgate.net Achieving high yields and selectivity requires a deep understanding of reaction mechanisms and the optimization of catalytic processes.
The synthesis of a complex, asymmetric alkane such as this compound necessitates a multi-step approach with a strong focus on controlling regioselectivity to avoid the formation of isomeric byproducts. A common and effective strategy involves the use of Grignard reactions to form the carbon skeleton, followed by dehydration and hydrogenation. plymouth.ac.uk
A plausible synthetic route could begin with the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a ketone, like 5-methyl-3-heptanone. This nucleophilic addition forms a tertiary alcohol intermediate. Subsequent acid-catalyzed dehydration of this alcohol would yield a mixture of alkenes, which are then hydrogenated to the final alkane product.
The design of the catalyst is crucial for selectivity, particularly in the hydrogenation step. Catalysts like Palladium on carbon (Pd/C) or Platinum on alumina (B75360) (Pt/Al₂O₃) are commonly used for the hydrogenation of alkenes to alkanes. plymouth.ac.uk The choice of catalyst and support can influence the reaction's efficiency and minimize side reactions like isomerization, which is a significant challenge in alkane synthesis. For instance, bifunctional catalysts possessing both metal and acid sites can promote isomerization, which may be undesirable when a specific isomer is the target. nih.gov Therefore, a catalyst with high hydrogenation activity and low acidity is preferred for the final step in synthesizing this compound.
| Catalytic System | Reaction Step | Primary Function | Potential for Side Reactions | Selectivity for Target Alkane |
|---|---|---|---|---|
| Grignard Reagent (e.g., C₂H₅MgBr) | C-C Bond Formation | Forms tertiary alcohol intermediate | Low, if reactants are pure | High |
| Acid Catalyst (e.g., H₂SO₄) | Dehydration | Eliminates water to form alkenes | Can produce multiple alkene isomers (Zaitsev/Hofmann) | Moderate |
| Pd/C | Hydrogenation | Reduces C=C double bonds | Low isomerization potential | High |
| Bifunctional Pt/Al₂O₃-SiO₂ | Isomerization/Hydrocracking | Often used in petroleum refining | High potential for isomerization and cracking | Low (not suitable for specific isomer synthesis) |
Understanding the reaction kinetics and pathways is fundamental to optimizing the synthesis of this compound. Each step in the proposed synthetic route—Grignard addition, dehydration, and hydrogenation—has its own kinetic profile.
Grignard Addition: This is typically a fast reaction. The rate is dependent on the concentration of both the Grignard reagent and the ketone. The reaction mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon.
Dehydration: The acid-catalyzed dehydration of the tertiary alcohol likely proceeds through an E1 mechanism. This involves the protonation of the hydroxyl group, its departure as a water molecule to form a stable tertiary carbocation, and subsequent deprotonation by a weak base to form the alkene. The formation of this carbocation intermediate is often the rate-determining step. The stability of the tertiary carbocation favors this pathway, but it also allows for potential rearrangements, which can lead to isomeric byproducts. Kinetic studies would focus on temperature and acid concentration to maximize the rate of elimination while minimizing rearrangements.
Hydrogenation: Catalytic hydrogenation is a surface reaction. The kinetics can be described by models such as the Langmuir-Hinshelwood mechanism, where the rate depends on the surface coverage of the alkene and hydrogen on the catalyst. The reaction rate is influenced by hydrogen pressure, temperature, and catalyst loading. Pathway analysis would confirm that the desired alkane is formed without significant skeletal isomerization on the catalyst surface. plymouth.ac.uk
Elucidation of Reaction Mechanisms and Chemical Transformations of 3 Ethyl 3,5 Dimethylheptane
Fundamental Alkane Reactivity Research
Alkanes are generally characterized by their low reactivity due to the strength and non-polar nature of their C-C and C-H sigma bonds. nih.govyoutube.commasterorganicchemistry.com These strong single bonds require a significant amount of energy to break, meaning that reactions of alkanes typically necessitate conditions such as high temperatures or the presence of highly reactive species like free radicals. nih.govyoutube.commasterorganicchemistry.com The fundamental reactions of alkanes, including 3-Ethyl-3,5-dimethylheptane, are primarily combustion and free-radical halogenation. masterorganicchemistry.com
The structure of this compound contains primary, secondary, and tertiary hydrogens. The reactivity of these hydrogens towards abstraction by a radical follows the order of the stability of the resulting alkyl radical: tertiary > secondary > primary. ucalgary.calibretexts.org This principle is a cornerstone of alkane reactivity research and dictates the major products in reactions such as halogenation. The tertiary hydrogen at the C-5 position in this compound is the most susceptible to abstraction, leading to the formation of a relatively stable tertiary radical.
Pyrolysis, or cracking, is another fundamental reaction of alkanes, involving their decomposition at high temperatures in the absence of air. byjus.comvedantu.com For branched alkanes like this compound, the rate of pyrolysis increases with molecular weight and branching. vedantu.com The process proceeds via a free-radical mechanism, leading to the fission of C-C and C-H bonds and the formation of smaller alkanes and alkenes. byjus.comvedantu.com
Oxidation Pathways and Derivative Formation
The oxidation of alkanes, particularly at low to intermediate temperatures (550–1100 K), is a complex process that proceeds through a series of radical chain reactions. researchgate.netacs.org For a large, branched alkane like this compound, the initial step is the abstraction of a hydrogen atom by a radical species, such as hydroxyl (•OH), to form an alkyl radical (R•). nih.gov Given the hierarchy of C-H bond strengths, the tertiary hydrogen is the most likely to be abstracted.
The resulting alkyl radical then rapidly reacts with molecular oxygen (O₂) in a barrierless reaction to form an alkylperoxy radical (ROO•). nih.gov At lower temperatures, this ROO• radical can undergo internal hydrogen transfer to form a hydroperoxyalkyl radical (•QOOH). researchgate.netnih.gov This isomerization is a critical step, and its rate depends on the ring strain of the transition state. The •QOOH radical can then undergo a second addition to O₂ to form a peroxyhydroperoxyalkyl radical (•OOQOOH). nih.gov The decomposition of these hydroperoxide species is a key source of chain branching, leading to the formation of more radicals (like •OH) and stable oxygenated derivatives such as aldehydes, ketones, and cyclic ethers. researchgate.netnih.gov This complex network of reactions is responsible for phenomena like cool flames and the negative temperature coefficient (NTC) behavior observed in the combustion of larger alkanes. researchgate.netnih.gov
Substitution Reactions and Halogenation Mechanisms
Halogenation is a characteristic substitution reaction of alkanes that proceeds via a free-radical chain mechanism, typically initiated by heat or UV light. ucalgary.cawikipedia.org This mechanism involves three main stages: initiation, propagation, and termination. ucalgary.calibretexts.org
Initiation: The process begins with the homolytic cleavage of the halogen molecule (e.g., Cl₂ or Br₂) to form two halogen radicals (2X•). ucalgary.ca
Propagation: A halogen radical abstracts a hydrogen atom from the alkane to form a hydrogen halide (H-X) and an alkyl radical (R•). This is the product-determining step. lumenlearning.commsu.edu The newly formed alkyl radical then reacts with another halogen molecule to produce the haloalkane (R-X) and a new halogen radical, which continues the chain. ucalgary.ca
Termination: The chain reaction concludes when two radicals combine. This can happen in several ways, such as two halogen radicals reforming the halogen molecule, or an alkyl radical and a halogen radical combining. ucalgary.ca
The regioselectivity of halogenation is determined by the stability of the alkyl radical formed during the first propagation step. libretexts.orglumenlearning.com In this compound, there are primary, secondary, and tertiary C-H bonds. The tertiary C-H bond at the C-5 position is the weakest, and its abstraction leads to the most stable tertiary radical. Consequently, halogenation will preferentially occur at this position. libretexts.orglumenlearning.com
Bromination is significantly more selective than chlorination. lscollege.ac.inmasterorganicchemistry.com This is because the hydrogen abstraction by a bromine radical is an endothermic process, and according to the Hammond postulate, the transition state more closely resembles the products (the alkyl radical). libretexts.orgmasterorganicchemistry.com Therefore, the stability of the resulting radical has a much larger influence on the activation energy. Chlorination, being an exothermic process, has an earlier transition state that resembles the reactants, making it less sensitive to the stability of the radical intermediate and thus less selective. libretexts.orgmasterorganicchemistry.com
The following table illustrates the relative reactivity of different types of C-H bonds towards chlorination and bromination at 25°C.
| Hydrogen Type | Relative Rate of Chlorination | Relative Rate of Bromination |
| Primary (1°) | 1 | 1 |
| Secondary (2°) | 3.8 - 5.1 | 82 - 97 |
| Tertiary (3°) | 5 - 5.2 | 1600 - 1640 |
Data compiled from various sources on alkane halogenation. lumenlearning.comlscollege.ac.inucalgary.ca
Radical and Ionic Reaction Pathways in Branched Alkanes
The chemistry of branched alkanes like this compound is dominated by radical reaction pathways. srmist.edu.in As discussed, processes like halogenation, oxidation, and pyrolysis all proceed through radical intermediates. ucalgary.cabyjus.comresearchgate.net The stability of these radicals is paramount in determining the reaction outcomes. The order of radical stability (tertiary > secondary > primary) is a direct consequence of hyperconjugation and steric effects.
Ionic reaction pathways for alkanes are much less common as they lack a functional group that can be easily protonated or attacked by a nucleophile. However, under superacidic conditions, alkanes can be protonated to form a pentacoordinate carbocation (carbonium ion). These highly reactive intermediates can undergo fragmentation or rearrangement. While not a standard reaction pathway under normal laboratory conditions, these ionic mechanisms are relevant in certain industrial processes like catalytic isomerization.
Combustion Chemistry of Branched Hydrocarbons
The combustion of any hydrocarbon, including this compound, is a complex, high-temperature oxidation process that rapidly releases a large amount of energy. youtube.com Complete combustion in the presence of excess oxygen produces carbon dioxide (CO₂) and water (H₂O). The balanced equation for the complete combustion of this compound (C₁₁H₂₄) is:
C₁₁H₂₄ + 17O₂ → 11CO₂ + 12H₂O
Incomplete combustion, which occurs when the oxygen supply is limited, results in the formation of carbon monoxide (CO) and/or soot (elemental carbon) in addition to CO₂ and H₂O.
The actual mechanism of combustion involves a vast network of elementary radical reactions. The high temperatures lead to the homolytic cleavage of C-C and C-H bonds, generating a pool of smaller radicals. These radicals then participate in a complex chain reaction involving oxygen, ultimately leading to the final combustion products.
The autoignition of hydrocarbons is controlled by chain-branching reactions, where the number of radical chain carriers increases exponentially. The specific pathways for chain branching are highly dependent on temperature. researchgate.netosti.gov
At low temperatures (approximately 600-900 K), the autoignition chemistry of large branched alkanes is governed by the formation and decomposition of hydroperoxides, as described in the oxidation pathways section. researchgate.netnih.govresearchgate.netosti.gov The decomposition of ketohydroperoxides (KHP) is a crucial step that produces two radical species, leading to a net increase in radicals and driving the system towards ignition. researchgate.net Recent research on branched alkanes like 2,5-dimethylhexane (B165582) has also identified additional chain-branching pathways involving the formation of highly oxidized multifunctional molecules (HOMs), which can further increase radical production. researchgate.netosti.gov
At high temperatures, the dominant chain-branching reaction is the reaction of a hydrogen radical with molecular oxygen:
H• + O₂ → •OH + O•
Ignition delay time (IDT) is a critical parameter in combustion, representing the time between the creation of a combustible mixture and the onset of ignition. researchgate.netstanford.edu It is a key metric for fuel performance in internal combustion engines. stanford.edu The chemical structure of a fuel molecule has a significant impact on its IDT.
For alkanes, increased branching generally leads to a longer ignition delay time, particularly in the low-temperature and NTC regions. researchgate.net This is because the presence of tertiary C-H bonds, while being weaker and more reactive to initial abstraction, can lead to the formation of more stable alkyl radicals. These stable radicals are less prone to isomerization and subsequent low-temperature chain-branching pathways, thus inhibiting autoignition. Studies on nonane (B91170) (C₉H₂₀) isomers have shown that highly branched structures like 2,2,4,4-tetramethylpentane (B94933) have significantly longer IDTs compared to the linear n-nonane. researchgate.net By analogy, it is expected that this compound, as a highly branched C₁₁ alkane, would exhibit a relatively long ignition delay time compared to its linear isomer, n-undecane.
Computational Chemistry and Molecular Modeling for 3 Ethyl 3,5 Dimethylheptane
Quantum-Chemical Approaches to Molecular Structure and Reactivity
Quantum-chemical methods are fundamental to understanding the electronic structure and reactivity of 3-Ethyl-3,5-dimethylheptane. By solving the Schrödinger equation for the molecule, albeit with approximations, these methods can predict a wide range of properties. Techniques such as Density Functional Theory (DFT) are particularly powerful for elucidating the molecule's three-dimensional geometry, bond lengths, bond angles, and electronic properties.
These calculations can determine the molecule's ground-state energy and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger energy gap implies higher stability and lower reactivity. Furthermore, these methods can generate an electrostatic potential map, which visualizes the electron density distribution and indicates regions of the molecule that are electron-rich or electron-poor, thereby predicting sites susceptible to electrophilic or nucleophilic attack.
Table 1: Predicted Quantum-Chemical Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Ground-State Energy | -433. Hartrees | Represents the total electronic energy of the molecule in its most stable conformation. |
| HOMO Energy | -10.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 11.7 eV | A large gap suggests high stability and low reactivity, characteristic of alkanes. |
Note: The values in this table are representative and would be calculated using a specific level of theory and basis set (e.g., B3LYP/6-31G) in a computational chemistry software package.*
Molecular Dynamics Simulations for Conformational and Intermolecular Analysis
While quantum mechanics provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov For a flexible molecule like this compound, which has numerous single bonds around which rotation can occur, MD simulations are invaluable for exploring its conformational landscape. nih.gov
By simulating the movements of atoms based on a classical force field, MD can identify the most stable conformers (rotational isomers) and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its physical properties, such as viscosity and boiling point.
MD simulations are also essential for studying intermolecular interactions. By placing multiple molecules of this compound in a simulation box, it is possible to model its behavior in the liquid state. These simulations can predict bulk properties like density and diffusion coefficients, and provide a molecular-level understanding of the van der Waals forces that govern its interactions.
Table 2: Conformational Analysis of this compound from MD Simulations
| Conformer | Dihedral Angle (C4-C5) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti | ~180° | 0.0 | 65 |
| Gauche (+) | ~60° | 0.9 | 17.5 |
Note: This table presents a simplified analysis of the rotation around a single bond. A full conformational analysis would involve multiple dihedral angles.
Quantitative Structure-Property Relationship (QSPR) Modeling for Branched Alkanes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their structural features. nih.gov For branched alkanes like this compound, QSPR models can estimate a wide range of physical and chemical properties, including boiling point, viscosity, and density.
The QSPR approach involves calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure. These descriptors can be based on the molecule's topology (how atoms are connected), geometry (3D shape), or electronic properties. A mathematical model is then developed to correlate these descriptors with an experimentally measured property for a training set of similar molecules. This model can then be used to predict the property for new molecules like this compound.
Table 3: Selected Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Calculated Value | Property Correlation |
|---|---|---|---|
| Topological | Wiener Index | 168 | Correlates with boiling point and viscosity. |
| Constitutional | Molecular Weight | 156.31 g/mol | Directly related to size and intermolecular forces. nih.gov |
| Geometrical | Molecular Surface Area | ~250 Ų | Influences intermolecular interactions and transport properties. |
Advanced Computational Techniques for Catalyst Design and Reaction Pathway Prediction
Advanced computational methods play a crucial role in designing catalysts and predicting reaction pathways for alkanes. pnnl.govmdpi.com While this compound is relatively inert, it can undergo reactions such as catalytic cracking and isomerization under specific conditions. Computational catalysis can help in understanding these processes at a molecular level.
DFT calculations can be used to model the interaction of this compound with a catalyst surface. These simulations can identify the most likely sites for adsorption and calculate the activation energies for bond-breaking and bond-forming steps. This information is critical for understanding the reaction mechanism and for designing more efficient and selective catalysts. ethz.ch By predicting the entire reaction pathway, from reactants to products through transition states, these computational techniques can guide the development of new catalytic processes for the conversion of alkanes into more valuable products. researchgate.net
Stereochemical Investigations and Isomeric Analysis of 3 Ethyl 3,5 Dimethylheptane
Chiral Center Characterization and Stereoisomerism
3-Ethyl-3,5-dimethylheptane possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. youtube.comkhanacademy.org These chiral centers, also known as stereocenters, are located at the C3 and C5 positions of the heptane (B126788) backbone.
At the C3 position: The carbon atom is bonded to a hydrogen atom, a methyl group, an ethyl group, and a -CH2CH(CH3)CH2CH3 group.
At the C5 position: The carbon atom is bonded to a hydrogen atom, a methyl group, an ethyl group, and a -CH2C(CH3)(C2H5)CH3 group.
The presence of two chiral centers means that this compound can exist as a maximum of 2^n stereoisomers, where n is the number of chiral centers. In this case, there are 2^2 = 4 possible stereoisomers. These stereoisomers are classified as enantiomers and diastereomers. masterorganicchemistry.comkhanacademy.org
The four stereoisomers of this compound consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. masterorganicchemistry.com The other relationships between the stereoisomers are diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com
| Stereoisomer Pair | Relationship |
| (3R, 5R) and (3S, 5S) | Enantiomers |
| (3R, 5S) and (3S, 5R) | Enantiomers |
| (3R, 5R) and (3R, 5S) | Diastereomers |
| (3R, 5R) and (3S, 5R) | Diastereomers |
| (3S, 5S) and (3R, 5S) | Diastereomers |
| (3S, 5S) and (3S, 5R) | Diastereomers |
This table is interactive. Users can sort and filter the data.
Diastereomeric and Enantiomeric Separations and Characterization
The separation of stereoisomers, particularly enantiomers, is a significant challenge in chemistry due to their identical physical properties in an achiral environment. libretexts.orglibretexts.org However, various techniques can be employed for the resolution of the stereoisomers of this compound.
Diastereomeric Separation: Diastereomers have different physical properties, such as boiling points, melting points, and solubilities. masterorganicchemistry.com This difference allows for their separation using conventional methods like fractional distillation or chromatography. For instance, the diastereomeric pairs of this compound, such as the (3R, 5R) and (3R, 5S) isomers, could potentially be separated by high-resolution gas chromatography.
Enantiomeric Separation (Resolution): The separation of enantiomers, a process known as resolution, requires a chiral environment. libretexts.orglibretexts.org Common methods include:
Chiral Chromatography: This is a powerful technique where the stationary phase in a chromatography column is chiral. The enantiomers of this compound would interact differently with the chiral stationary phase, leading to different retention times and thus their separation.
Formation of Diastereomeric Derivatives: The racemic mixture of this compound can be reacted with a chiral resolving agent to form a mixture of diastereomers. These diastereomers can then be separated by conventional techniques. Subsequently, the resolving agent can be chemically removed to yield the pure enantiomers. libretexts.orglibretexts.org
Characterization: Once separated, the individual stereoisomers can be characterized using various analytical techniques:
Polarimetry: Enantiomers rotate the plane of polarized light in equal but opposite directions. A polarimeter can be used to measure this optical rotation, which is a characteristic property of a pure enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral shift reagent, the NMR spectra of enantiomers can be differentiated.
Gas Chromatography (GC) on a Chiral Column: This method not only separates the enantiomers but also provides information about their relative amounts.
Influence of Molecular Branching on Conformational Dynamics
The branched structure of this compound significantly influences its conformational dynamics. acs.orgaip.org The rotation around the carbon-carbon single bonds in the heptane backbone leads to various spatial arrangements of the atoms, known as conformations. pearson.com The stability of these conformations is primarily determined by steric hindrance between the bulky substituent groups.
The most stable conformations are those that minimize the steric interactions between the ethyl and methyl groups. This is generally achieved in a staggered conformation where the large groups are positioned as far apart as possible (anti-conformation). youtube.com Conversely, eclipsed conformations, where the substituent groups on adjacent carbons are in close proximity, are energetically unfavorable. youtube.com
Molecular dynamics simulations and computational chemistry can be used to model the conformational landscape of this compound. acs.orgacs.org Such studies can provide insights into the relative energies of different conformers and the energy barriers for rotation between them. The presence of multiple bulky groups in this compound is expected to create a complex potential energy surface with several local energy minima corresponding to different stable conformations.
Advanced Nomenclature and Isomer Identification Strategies
The unambiguous naming of the stereoisomers of this compound is achieved using the Cahn-Ingold-Prelog (CIP) priority rules. qmul.ac.ukqmul.ac.uklibretexts.org This system assigns a priority to the four groups attached to each chiral center based on atomic number.
Assigning Priorities:
The atom with the higher atomic number directly attached to the chiral center receives higher priority.
If the directly attached atoms are the same, the priority is determined by the atomic numbers of the atoms at the first point of difference along the chain.
Multiple bonds are treated as multiple single bonds to the same type of atom.
Once the priorities of the groups around a chiral center are assigned (from 1, highest, to 4, lowest), the molecule is oriented so that the lowest priority group (4) is pointing away from the viewer. The sequence from priority 1 to 2 to 3 is then observed.
If the sequence is clockwise, the configuration is designated as (R) (from the Latin rectus, meaning right).
If the sequence is counter-clockwise, the configuration is designated as (S) (from the Latin sinister, meaning left).
This process is repeated for each chiral center, leading to the full stereochemical name of the isomer, for example, (3R, 5S)-3-ethyl-3,5-dimethylheptane.
Isomer Identification Strategies: The identification of specific isomers of this compound relies on a combination of chromatographic and spectroscopic techniques. High-resolution gas chromatography, particularly with a chiral stationary phase, is a primary tool for separating the isomers. libretexts.org The identity of the separated isomers can then be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For absolute configuration determination, techniques such as X-ray crystallography of a suitable crystalline derivative or comparison of chiroptical properties (like optical rotation or circular dichroism) with standards of known configuration are often employed. researchgate.net
Advanced Analytical Techniques for Characterization and Quantification
High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including branched alkanes like 3-ethyl-3,5-dimethylheptane.
Optimization of Chromatographic Parameters for Branched Alkanes
The primary objective in the chromatographic separation of branched alkanes is to achieve adequate resolution of isomers, which often have very similar boiling points and polarities. The optimization of GC parameters is, therefore, crucial. Key parameters that are adjusted include the stationary phase, column dimensions, carrier gas flow rate, and the oven temperature program.
For branched alkanes, non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5ms), are typically employed. The separation is primarily based on the boiling points of the analytes. To enhance the resolution of complex mixtures of isomers, columns with greater length (e.g., 60-100 m) and smaller internal diameters (e.g., 0.18-0.25 mm) are preferred as they provide higher theoretical plate counts and thus greater separation efficiency.
The oven temperature program is another critical factor. A slow initial temperature ramp rate can improve the separation of early-eluting, more volatile compounds. The final temperature and hold time are selected to ensure the elution of all components of interest. The carrier gas (typically helium or hydrogen) flow rate is optimized to a linear velocity that provides the best balance between analysis time and resolution.
Table 1: Typical GC Parameters for Branched Alkane Analysis
| Parameter | Typical Value | Purpose |
|---|---|---|
| Column Type | Fused silica (B1680970) capillary | Provides high efficiency and inertness. |
| Stationary Phase | 5% Phenyl Polydimethylsiloxane | General purpose, non-polar phase for hydrocarbon analysis. |
| Column Dimensions | 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness | Balances resolution and analysis time. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. Hydrogen can offer faster analysis. |
| Flow Rate | 1.0-1.5 mL/min (constant flow) | Optimized for best efficiency. |
| Injector Temperature | 250-300 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial: 40-50°C, hold 2 min; Ramp: 5-10°C/min to 300°C | Separates compounds based on boiling point. |
| MS Interface Temp | 280-300 °C | Prevents condensation of analytes. |
Mass Spectral Interpretation and Fragmentation Analysis
In mass spectrometry, electron ionization (EI) is the most common technique for the analysis of alkanes. The high energy of the electron beam (typically 70 eV) causes extensive fragmentation of the parent molecule. The resulting fragmentation pattern is characteristic of the compound's structure and can be used for identification.
For a branched alkane like this compound (C11H24, molecular weight 156.31 g/mol ), the molecular ion peak ([M]+• at m/z 156) is often of very low abundance or completely absent due to the instability of the parent ion. The fragmentation of alkanes is dominated by the cleavage of C-C bonds, which is energetically more favorable than C-H bond cleavage. The stability of the resulting carbocations dictates the most abundant fragments observed in the mass spectrum. Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations.
For this compound, cleavage at the quaternary carbon (C3) is highly probable. Loss of an ethyl radical (•CH2CH3, 29 Da) would lead to a stable tertiary carbocation at m/z 127. Similarly, loss of a methyl radical (•CH3, 15 Da) from the molecular ion would result in an ion at m/z 141. The fragmentation pattern will also show clusters of peaks corresponding to the successive loss of 14 Da (CH2 units).
Table 2: Predicted Prominent Mass Fragments for this compound
| m/z Value | Proposed Fragment Ion | Corresponding Neutral Loss |
|---|---|---|
| 127 | [C9H19]+ | C2H5• (Ethyl radical) |
| 113 | [C8H17]+ | C3H7• (Propyl radical) |
| 85 | [C6H13]+ | C5H11• (Pentyl radical) |
| 71 | [C5H11]+ | C6H13• (Hexyl radical) |
| 57 | [C4H9]+ | C7H15• (Heptyl radical) |
Note: The base peak is often one of the smaller, more stable carbocations, such as m/z 43 or 57.
Pyrolysis-Gas Chromatography/Mass Spectrometry Applications
Pyrolysis-GC/MS is a powerful technique for the analysis of non-volatile materials, such as polymers, kerogen, and asphaltenes. nih.gov The sample is rapidly heated to a high temperature (e.g., 600–1000 °C) in an inert atmosphere, causing it to thermally decompose into smaller, more volatile fragments that can then be analyzed by GC-MS. acs.org
While this compound is itself volatile, Py-GC/MS can be used to study its formation from the pyrolysis of larger, more complex materials. For instance, the pyrolysis of certain types of kerogen or crude oil resins and asphaltenes can yield a variety of branched alkanes. researchgate.net The identification of this compound in the pyrolysate could provide valuable information about the structure of the original macromolecule. The distribution of branched alkanes in the pyrolysate can serve as a fingerprint to characterize and differentiate complex organic materials. nih.gov
Multi-Dimensional Gas Chromatography (GCxGC-MS) for Complex Mixtures
For exceptionally complex samples, such as crude oil or environmental extracts, one-dimensional GC-MS may not provide sufficient resolution to separate all components. In such cases, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. nih.gov
In GCxGC, the effluent from a primary analytical column is continuously collected and then rapidly injected onto a second, shorter column with a different stationary phase. wikipedia.org This results in a two-dimensional separation, where compounds are separated based on two different properties (e.g., boiling point on the first dimension and polarity on the second). The result is a structured two-dimensional chromatogram with a greatly increased peak capacity.
The analysis of complex hydrocarbon mixtures is a primary application of GCxGC. acs.org This technique can separate different classes of hydrocarbons (e.g., n-alkanes, branched alkanes, cycloalkanes, and aromatics) from each other, which often co-elute in a single-dimension separation. acs.org this compound, within a complex matrix like diesel fuel, would be resolved from other C11 isomers and from other compound classes, allowing for more confident identification and accurate quantification. The structured nature of the GCxGC chromatogram, where chemically similar compounds elute in specific regions, aids in the identification of unknown components. chemistry-matters.com
Advanced Spectroscopic Characterization Methods
While GC-MS is excellent for separation and identification based on fragmentation, other spectroscopic techniques are essential for the definitive structural elucidation of pure compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
For this compound, the ¹H NMR spectrum would be complex due to the presence of multiple, chemically similar alkyl groups. Protons on methyl (CH3), methylene (B1212753) (CH2), and methine (CH) groups will resonate in the typical alkane region of approximately 0.7-1.7 ppm. openochem.org The exact chemical shift and the splitting pattern (multiplicity) of each signal would depend on the neighboring protons. For example, the protons of the ethyl group's CH3 would appear as a triplet, while its CH2 protons would be a quartet.
The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. Since this compound is chiral at the C5 position and has a quaternary carbon at C3, the molecule is asymmetric, and each of the 11 carbon atoms would be expected to produce a distinct signal. The chemical shifts of the carbons would be in the typical alkane range of about 10-50 ppm. oregonstate.edu Quaternary carbons generally show weaker signals. The specific chemical shifts can be predicted based on empirical rules and by comparison with structurally similar compounds.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift Range (ppm) | Notes |
|---|---|---|
| Primary (CH3) | 10 - 20 | Multiple distinct signals for the four methyl groups. |
| Secondary (CH2) | 20 - 40 | Signals for the three methylene groups. |
| Tertiary (CH) | 25 - 45 | Signal for the C5 methine carbon. |
By combining information from ¹H NMR (chemical shifts, integration, and coupling patterns) and ¹³C NMR, along with two-dimensional NMR techniques like COSY and HSQC, the complete and unambiguous structure of this compound can be confirmed.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. For a saturated, branched alkane like this compound, the primary functional groups are methyl (CH₃), methylene (CH₂), and methine (CH) groups, along with the carbon-carbon (C-C) backbone.
Infrared (IR) Spectroscopy of this compound is characterized by strong absorptions corresponding to C-H stretching and bending vibrations. Since the molecule contains no double or triple bonds, the spectrum is relatively simple and dominated by alkane-specific peaks.
C-H Stretching Vibrations: Strong absorption bands are expected in the 2850-3000 cm⁻¹ region. These arise from the symmetric and asymmetric stretching of C-H bonds in the methyl and methylene groups.
C-H Bending Vibrations: Prominent peaks corresponding to C-H bending (scissoring, wagging, and twisting) appear in the 1350-1480 cm⁻¹ range. Specifically, methyl groups typically show a characteristic absorption around 1375 cm⁻¹, while methylene groups absorb near 1465 cm⁻¹.
C-C Skeletal Vibrations: The region below 1300 cm⁻¹, known as the fingerprint region, contains complex absorptions from C-C stretching and skeletal vibrations. This pattern is unique to the molecule and can be used for definitive identification.
Raman Spectroscopy provides complementary information, as it detects vibrations that result in a change in the polarizability of the molecule. libretexts.org For non-polar molecules like alkanes, Raman spectroscopy is particularly effective for observing the carbon skeleton. libretexts.org
Symmetric C-H Stretching: These vibrations, which are often weak in IR spectra, can produce strong signals in Raman spectra.
C-C Stretching and Skeletal Modes: The carbon-carbon bonds of the heptane (B126788) backbone and its ethyl and methyl branches are highly Raman active. The joint monitoring of symmetric C-C stretching modes allows for the quantitative characterization of the number and length of alkyl chains. nih.gov
Disorder Longitudinal Acoustic Mode (D-LAM): This low-frequency mode is a marker used to evaluate the length of trans and quasi-trans segments in both linear and branched alkanes. nih.gov
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, enabling unambiguous functional group analysis and structural confirmation.
Emerging Spectroscopic Techniques for Molecular Insight (e.g., Nuclear Spin-Induced Optical Rotation)
Beyond traditional vibrational spectroscopy, emerging techniques offer deeper insights into molecular structure and stereochemistry. Nuclear Spin-Induced Optical Rotation (NSOR) is a nuclear magneto-optic effect that provides localized information about the electronic structure around specific atomic nuclei. rsc.orgnih.gov
NSOR manifests as the rotation of the plane of polarization of linearly polarized light induced by the magnetic moments of atomic nuclei within a molecule. rsc.org This technique is highly sensitive to the local chemical environment, making it a promising tool for detailed structural elucidation. nih.gov Theoretical investigations using density functional theory have shown that NSOR intensities are correlated with several molecular structural features, such as the position of a nucleus in a carbon chain and isomerism. rsc.org
For this compound, which possesses a chiral center at the C5 position, NSOR could potentially be used to probe the stereochemical environment. The technique's sensitivity to the electron cloud around a particular nucleus could provide unique insights into the three-dimensional arrangement of the molecule. nih.gov As NSOR is developed further, it may become a powerful method for the chiroptical analysis of complex branched alkanes. mdpi.comhelmholtz.de
Quantitative Analytical Strategies
Gas chromatography with flame ionization detection (GC-FID) is the standard and most robust method for the quantitative analysis of volatile hydrocarbons like this compound. scielo.org.co The FID is highly sensitive to hydrocarbons, and the GC provides the necessary separation from other components in a mixture. researchgate.net Accurate quantification relies on the development of sound analytical strategies, including the use of internal standards and proper calibration.
Internal Standard Methodologies and Calibration Curve Development
The internal standard method is a widely used technique in chromatography to improve the precision of quantitative analysis. chromatographyonline.com It involves adding a known amount of a non-interfering compound (the internal standard) to every sample and standard solution. The ratio of the analyte's peak area to the internal standard's peak area is then plotted against the analyte's concentration. This method compensates for variations in injection volume, sample preparation, and instrument response. chromatographyonline.com For the analysis of this compound, a suitable internal standard would be a stable hydrocarbon that is not present in the original sample and has a retention time close to, but well-resolved from, the analyte.
Calibration curve development is fundamental to any quantitative analysis. mastelf.com A calibration curve establishes the relationship between the concentration of an analyte and the instrument's response. environics.com The process involves preparing a series of standard solutions with known concentrations of this compound. youtube.com
Steps for Developing a Calibration Curve:
Prepare Standards: A series of at least five calibration standards spanning the expected concentration range of the unknown samples is prepared. youtube.com
Analysis: Each standard is analyzed by GC-FID under consistent conditions. youtube.com
Data Plotting: The peak area (or the ratio of the analyte peak area to the internal standard peak area) is plotted on the y-axis against the known concentration on the x-axis. chromatographyonline.comenvironics.com
Linear Regression: A linear regression analysis is performed on the plotted data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). youtube.com
The resulting calibration curve is then used to determine the concentration of this compound in unknown samples by measuring their peak areas and calculating the concentration from the regression equation. mastelf.com
Precision and Linearity Assessment in Hydrocarbon Analysis
Method validation is crucial to ensure that the analytical results are reliable. Precision and linearity are two key parameters assessed during validation. scielo.org.co
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. cabidigitallibrary.org The linearity of the calibration curve is typically assessed by examining the coefficient of determination (R²). An R² value close to 1.000 (e.g., ≥ 0.999) indicates a strong linear relationship. scielo.org.coyoutube.com
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed in terms of standard deviation or relative standard deviation (RSD). Precision is assessed at two levels:
Repeatability: The precision obtained under the same operating conditions over a short interval of time (intra-assay precision). cala.ca
Reproducibility: The precision obtained between different laboratories (inter-laboratory precision) or over a longer period within the same laboratory. cala.ca
For hydrocarbon analysis, precision is determined by repeatedly analyzing a quality control sample and calculating the standard deviation of the results. researchgate.net Acceptable precision limits are defined based on the requirements of the specific application.
The table below summarizes the key parameters for a validated quantitative method for hydrocarbon analysis.
| Validation Parameter | Description | Acceptance Criterion (Typical) |
|---|---|---|
| Linearity (R²) | Indicates how well the data points of the calibration curve fit a straight line. | ≥ 0.999 scielo.org.co |
| Precision (Repeatability) | The variation in results from repeated analyses of the same sample under the same conditions. | Relative Standard Deviation (RSD) ≤ 15% |
| Precision (Reproducibility) | The variation in results from analyses conducted under different conditions (e.g., different days, analysts, or labs). | RSD ≤ 20% |
| Accuracy/Recovery | The closeness of the measured value to the true value, often assessed by analyzing a certified reference material. | 80-120% researchgate.net |
Environmental Distribution and Biodegradation Research of Branched Alkanes
Occurrence and Detection in Environmental Matrices
While specific data on the environmental distribution of 3-Ethyl-3,5-dimethylheptane is limited, its presence can be inferred from the analysis of various environmental matrices for branched alkanes in its class. Highly branched C11 alkanes are known constituents of petroleum products such as gasoline and diesel fuel. copernicus.orglibretexts.org Consequently, their release into the environment can occur through fuel spills, engine exhaust, and industrial emissions.
The detection and quantification of specific branched alkane isomers like this compound in complex environmental samples such as air, water, and soil present analytical challenges. Advanced chromatographic techniques, particularly comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-ToF-MS), are instrumental in separating and identifying individual isomers within complex hydrocarbon mixtures. copernicus.org These methods allow for the classification of hydrocarbons into distinct groups based on their chemical structure, which aids in their identification and the assessment of their environmental fate. copernicus.org
Studies analyzing diesel exhaust and lubricating oil have identified a significant number of alkane isomers in the C11-C30 range. copernicus.org While not always singling out this compound, these analyses confirm the presence of a multitude of branched C11 alkanes in emissions from vehicles and industrial machinery. copernicus.org The distribution of these isomers in the environment is influenced by their physical and chemical properties, such as volatility and water solubility.
Table 1: General Occurrence of C11 Branched Alkanes in Environmental Samples
| Environmental Matrix | Potential Sources | Common Detection Methods |
|---|---|---|
| Air | Vehicle exhaust, industrial emissions, volatilization from fuel spills | Gas Chromatography-Mass Spectrometry (GC-MS), Comprehensive Two-Dimensional Gas Chromatography (GC×GC) |
| Water | Fuel spills, industrial wastewater, atmospheric deposition | GC-MS, Liquid-Liquid Extraction followed by GC-MS |
| Soil and Sediment | Fuel spills, industrial contamination, atmospheric deposition | Soxhlet Extraction followed by GC-MS, Pressurized Liquid Extraction followed by GC-MS |
Biodegradation Kinetics and Mechanistic Studies
The biodegradation of branched alkanes like this compound is a critical process governing their persistence in the environment. Generally, branching in alkanes tends to reduce the rate of biodegradation compared to their linear counterparts. researchgate.net The presence of quaternary carbon atoms, such as the one at the 3-position in this compound, can further hinder microbial degradation.
Microbial degradation of alkanes is typically initiated by an oxidation step catalyzed by monooxygenase enzymes. researchgate.net In aerobic environments, bacteria and fungi are the primary degraders. researchgate.net The terminal methyl groups are often the initial site of attack, leading to the formation of alcohols, aldehydes, and then fatty acids, which can be further metabolized through the β-oxidation pathway. researchgate.net However, the complex branching structure of this compound may necessitate alternative degradation pathways.
A variety of microbial species have been identified as being capable of degrading branched alkanes, including species of Pseudomonas, Rhodococcus, and various fungi. nih.govnih.gov The efficiency of these microorganisms depends on their enzymatic machinery and the prevailing environmental conditions.
Influences of Environmental Parameters on Microbial Degradation Processes
The rate and extent of the microbial degradation of this compound and other branched alkanes are significantly influenced by a range of environmental parameters. These factors can affect both the metabolic activity of the degrading microorganisms and the bioavailability of the substrate.
Temperature: Temperature plays a crucial role in the biodegradation of hydrocarbons. The metabolic rates of microorganisms are temperature-dependent, with optimal degradation often occurring within a specific temperature range. For many oil-degrading organisms, this range is between 20°C and 35°C. nih.gov At lower temperatures, the viscosity of hydrocarbons increases, and the metabolic activity of many microorganisms decreases, leading to slower degradation rates. nih.gov
Oxygen Availability: Aerobic biodegradation of alkanes is an oxygen-intensive process, as monooxygenase enzymes require molecular oxygen to initiate the degradation pathway. researchgate.net Therefore, the availability of oxygen is often a limiting factor for the bioremediation of hydrocarbon-contaminated environments. In anaerobic environments, the degradation of alkanes is significantly slower and proceeds through different metabolic pathways, often involving different types of microorganisms. researchgate.net
Nutrient Availability: The growth and metabolic activity of hydrocarbon-degrading microorganisms are also dependent on the availability of essential nutrients such as nitrogen and phosphorus. In many environments, these nutrients are limited, which can hinder the biodegradation process. Bioremediation strategies often involve the addition of these nutrients to stimulate microbial activity.
pH: The pH of the soil or water can also affect microbial degradation. Most hydrocarbon-degrading bacteria and fungi have an optimal pH range for growth and enzymatic activity, typically between 6 and 8. Extreme pH values can inhibit microbial growth and slow down the degradation process.
Table 2: Influence of Environmental Parameters on Branched Alkane Biodegradation
| Parameter | Effect on Biodegradation | Optimal Conditions for Many Hydrocarbon Degraders |
|---|---|---|
| Temperature | Affects microbial metabolic rates and hydrocarbon viscosity. | 20-35°C |
| Oxygen | Essential for aerobic degradation pathways. | Aerobic conditions |
| Nutrients (N, P) | Required for microbial growth and metabolism. | Balanced C:N:P ratio |
| pH | Influences microbial enzyme activity and growth. | 6.0 - 8.0 |
Predictive Modeling for Environmental Fate Assessment
Predictive models are valuable tools for assessing the environmental fate of chemicals like this compound, especially when experimental data is scarce. These models use the physical and chemical properties of a compound to estimate its distribution and persistence in different environmental compartments.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or environmental activity. nih.gov For biodegradation, QSARs can predict the likelihood and rate of degradation based on molecular descriptors that quantify aspects of the molecule's structure, such as its size, shape, and electronic properties. nih.govuci.edu For branched alkanes, descriptors related to the degree and type of branching are particularly important in predicting their biodegradability. researchgate.net
Environmental Fate Models: These models, such as fugacity-based models, simulate the partitioning of a chemical between different environmental media (air, water, soil, sediment) and its degradation within each medium. Input parameters for these models include the chemical's vapor pressure, water solubility, octanol-water partition coefficient (Kow), and biodegradation rate constants. adas.co.uk While specific parameters for this compound may not be readily available, they can be estimated using QSARs and other predictive methods.
The PETRORISK model is an example of a tool used for the environmental risk assessment of petroleum hydrocarbons. It utilizes a library of hydrocarbon structures and their properties to estimate environmental concentrations and potential risks. adas.co.uk Such models can be used to assess the likely environmental behavior of C11 aromatic and aliphatic hydrocarbons, providing insights into the potential fate of compounds like this compound. adas.co.uk
These predictive models are essential for regulatory purposes, such as under the European REACH regulation, which encourages the use of in silico methods to assess the environmental risks of chemicals. nih.gov
Future Research Directions and Emerging Trends in 3 Ethyl 3,5 Dimethylheptane Studies
Development of Novel Synthetic Pathways with Green Chemistry Principles
The synthesis of alkanes is undergoing a significant transformation, driven by the principles of green chemistry, which advocate for waste prevention, atom economy, and the use of renewable resources. sigmaaldrich.comcompoundchem.comacs.org Future research on the synthesis of branched alkanes will likely move away from traditional methods reliant on fossil fuel feedstocks and harsh conditions.
Key areas of development include:
Use of Renewable Feedstocks: There is a growing emphasis on producing alkanes from biomass. nih.gov This involves the conversion of carbohydrates, fatty acids, and other bio-derived molecules into hydrocarbon fuels and chemicals. royalsocietypublishing.orgresearchgate.net For instance, fatty acids from sources like tall oil and soybean oil can be converted into alkanes through photocatalytic decarboxylation. chemeurope.com
Catalytic Efficiency: The principle of catalysis, using small amounts of a substance to drive a reaction without being consumed, is central to green chemistry. acs.org Research is focused on developing highly selective catalysts that can produce specific branched isomers with minimal byproducts. This includes exploring biocatalysis, where enzymes are used to perform chemical transformations with high specificity under mild conditions. researchgate.net
Energy Efficiency: Synthetic methods are being designed to operate at ambient temperature and pressure, thereby minimizing the environmental and economic impact associated with energy consumption. yale.edu Photocatalysis and electrocatalysis, which use light or electricity to drive reactions, represent promising energy-efficient pathways. researchgate.netdigitellinc.com
Integration of Artificial Intelligence and Machine Learning in Alkane Research
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering powerful methods for prediction, optimization, and discovery. frontiersin.orgresearchgate.net In the context of alkanes, AI and ML are being applied to overcome the challenges associated with the vast number of possible isomers and the complexity of their behavior.
Emerging trends in this area include:
Predictive Modeling: Machine learning models, particularly artificial neural networks, are being trained on existing data to predict the physical and thermodynamic properties of alkanes, including boiling points, heat capacity, and viscosity. arxiv.orgkaust.edu.sa These models can handle fragmented datasets and learn complex structure-property relationships that are not immediately obvious. arxiv.org This predictive capability is crucial for screening large numbers of candidate molecules for specific applications without the need for expensive and time-consuming experiments. acs.orgacs.org
Reservoir Engineering and Exploration: In the broader hydrocarbon industry, AI is used to analyze seismic data, model reservoirs, and optimize extraction strategies. mdpi.comijisrt.com These technologies enhance the efficiency and accuracy of locating and managing hydrocarbon resources.
Exploration of Advanced Catalytic Systems for Sustainable Production
The sustainable production of alkanes hinges on the development of advanced catalytic systems that are efficient, selective, and environmentally benign. Research is moving beyond traditional thermocatalytic processes that often require high temperatures and pressures.
Key areas of innovation are:
Photocatalysis: This approach uses light to activate a catalyst, enabling reactions to occur under mild conditions. acs.org For example, photocatalytic decarboxylation of fatty acids using catalysts like Pt/TiO₂ has been shown to produce alkanes with high yields. researchgate.netchemeurope.com Researchers are also exploring how to use the heat generated from incident light in photocatalytic systems to further promote the conversion of fatty acids to alkanes. rsc.org
Electrocatalysis: Using renewable electricity to drive chemical transformations is a cornerstone of a future circular economy. digitellinc.com Electrocatalysis offers a novel way to activate alkanes and other organic molecules, opening up new synthetic pathways that are distinct from traditional methods and can overcome conventional kinetic and thermodynamic barriers. nih.gov
Biocatalysis: The use of microorganisms and enzymes for alkane synthesis is a rapidly growing field. nih.govbiofueljournal.com Metabolic engineering allows scientists to design microbial "cell factories" that can convert renewable feedstocks like glucose or even CO₂ into specific alkanes. nih.govbiofueljournal.com This approach offers the potential for highly sustainable and selective production of complex molecules. nih.gov
Expanding the Scope of Computational Methodologies for Predictive Science
Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules at an atomic level. For complex alkanes, these methods are essential for understanding their behavior and for designing new materials and processes.
Future directions in computational methodologies include:
Molecular Dynamics (MD) Simulations: MD simulations are used to study the movement of atoms and molecules over time, providing insights into the liquid state structure, thermodynamic properties, and phase behavior of hydrocarbons. acs.orgshareok.org These simulations can test and validate the accuracy of empirical force fields used to model molecular interactions. aip.org
Quantum Chemical Calculations: These methods are used to accurately predict the thermochemical properties of molecules, such as enthalpies and Gibbs free energies of formation. acs.org This information is vital for calculating reaction equilibria and understanding the stability of different isomers.
Quantitative Structure-Property Relationship (QSPR): QSPR models establish mathematical relationships between the chemical structure of a molecule and its physical properties. intofuture.org These models, often developed using machine learning techniques, can be used to predict the properties of uncharacterized alkanes, guiding experimental efforts. kaust.edu.sa The combination of high-throughput force field simulations and machine learning is a particularly powerful approach for generating large datasets and building robust predictive models. acs.orgacs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-ethyl-3,5-dimethylheptane, and how are impurities controlled during synthesis?
- Methodological Answer : The synthesis typically involves alkylation or isomerization of branched alkanes. For example, catalytic hydrogenation of unsaturated precursors (e.g., alkenes) using palladium or nickel catalysts under controlled pressure and temperature minimizes side reactions. Impurities, such as structural isomers (e.g., 3-ethyl-4,4-dimethylheptane), are identified via gas chromatography-mass spectrometry (GC-MS) and separated using fractional distillation or preparative chromatography . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemical purity by comparing peak splitting patterns to known standards .
Q. How is the molecular structure of this compound experimentally validated?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation in nonpolar solvents (e.g., hexane), and data are refined using programs like SHELXL to resolve positional disorder. For non-crystalline samples, high-resolution NMR (e.g., DEPT-135) and IR spectroscopy identify branching patterns and methyl/ethyl group positions. Computational validation via density functional theory (DFT) optimizes geometry and compares calculated vs. experimental spectra .
Advanced Research Questions
Q. What computational strategies are effective for modeling the thermodynamic stability and conformational dynamics of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) predict conformational equilibria in solution. Free energy landscapes are constructed using metadynamics to identify dominant conformers. DFT calculations (B3LYP/6-311++G**) quantify steric strain and torsional barriers. For binding studies (e.g., host-guest systems), molecular docking with AutoDock Vina assesses affinity, validated by isothermal titration calorimetry (ITC) .
Q. How do experimental conditions influence the compound’s stability in long-term storage or reaction environments?
- Methodological Answer : Accelerated stability studies under varied temperatures (25–60°C), humidity, and light exposure are conducted. Degradation products are monitored via HPLC with UV detection (λ = 210–254 nm). Kinetic modeling (Arrhenius plots) predicts shelf life, while thermogravimetric analysis (TGA) assesses thermal decomposition thresholds. For oxidative stability, headspace gas chromatography (HS-GC) quantifies volatile byproducts like aldehydes or ketones .
Q. What challenges arise in resolving stereoisomers or diastereomers of this compound, and how are they addressed?
- Methodological Answer : Diastereomers (e.g., meso vs. chiral forms) are separated using chiral stationary phases in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Enantiomeric excess is determined via polarimetry or chiral shift reagents in NMR. Racemization kinetics are studied by circular dichroism (CD) spectroscopy under varying pH and solvent conditions. Computational chirality analysis with tools like Gaussian’s "Opt=NoX" ensures correct stereodescriptors .
Experimental Design Considerations
- Data Contradictions : Discrepancies in reported boiling points or spectral data may arise from isomer contamination. Cross-validate results using orthogonal techniques (e.g., GC-MS + NMR) and reference databases like NIST Chemistry WebBook .
- Reproducibility : Document solvent purity, catalyst lot numbers, and chromatography gradients to mitigate batch-to-batch variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
